molecular formula C25H24ClN5O3 B2770796 2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone CAS No. 1260911-59-8

2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone

Cat. No.: B2770796
CAS No.: 1260911-59-8
M. Wt: 477.95
InChI Key: BXVXJVXMHSRUBO-UHFFFAOYSA-N
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Description

2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone is a useful research compound. Its molecular formula is C25H24ClN5O3 and its molecular weight is 477.95. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

Compounds with similar structures have been shown to interact with enzymes such as acetylcholinesterase

Cellular Effects

Given its structural similarity to known acetylcholinesterase inhibitors , it may influence cell function by modulating cholinergic signaling pathways

Molecular Mechanism

It is possible that it may bind to and inhibit acetylcholinesterase, an enzyme crucial for acetylcholine hydrolysis This could potentially lead to an increase in acetylcholine levels, impacting neurotransmission

Biological Activity

The compound 2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone is a complex organic molecule that combines multiple pharmacophoric elements, including oxadiazole and piperazine moieties. This structural diversity suggests potential for various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.

Chemical Structure and Properties

The compound features:

  • Oxadiazole Ring : Known for its diverse biological activities, particularly in antimicrobial and anticancer applications.
  • Pyrrole Moiety : Contributes to the compound's ability to interact with biological targets.
  • Piperazine Group : Often associated with psychoactive properties and can enhance binding affinity to certain receptors.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of oxadiazole derivatives. For instance:

  • Antibacterial Effects : Compounds similar to the target molecule have shown significant activity against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli .
  • Antifungal Activity : Some derivatives have demonstrated efficacy against fungal pathogens like Candida albicans .

Anticancer Activity

The incorporation of oxadiazole in drug design has been linked to anticancer properties:

  • Mechanism of Action : Oxadiazoles can induce apoptosis in cancer cells through various pathways, including the inhibition of specific kinases .
  • Case Studies : In vitro studies have reported that related compounds exhibit cytotoxicity against breast cancer cell lines (e.g., MCF-7) .

Anti-inflammatory Activity

Research indicates that compounds containing piperazine and oxadiazole can exhibit anti-inflammatory effects:

  • In Vivo Studies : Animal models have shown that these compounds can reduce inflammation markers in carrageenan-induced edema assays .

Comparative Analysis of Related Compounds

To better understand the biological activity of the target compound, a comparison with structurally similar compounds is useful. The following table summarizes key features and activities:

Compound NameMain FeaturesBiological Activity
5-(4-Chlorophenyl)-1,3-thiazole derivativeContains thiazole moietyAntimicrobial
Oxadiazole-based compoundContains oxadiazole moietyAnti-inflammatory
Pyrrolidine analogPyrrolidine coreNeuroprotective
3-(3-Chlorophenyl)-1,2,4-oxadiazol derivativesExhibits cytotoxicityAnticancer

Research Findings

Recent studies have provided insights into the synthesis and biological evaluation of oxadiazole-containing compounds. Key findings include:

  • Synthesis Methods : Various synthetic routes have been optimized to enhance yield and purity of oxadiazole derivatives .
  • Biological Evaluation : In vitro assays have confirmed the potency of these compounds across multiple biological targets, reinforcing their potential as therapeutic agents .

Properties

IUPAC Name

2-[2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24ClN5O3/c1-33-22-10-3-2-8-20(22)29-12-14-30(15-13-29)23(32)17-31-11-5-9-21(31)25-27-24(28-34-25)18-6-4-7-19(26)16-18/h2-11,16H,12-15,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXVXJVXMHSRUBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)CN3C=CC=C3C4=NC(=NO4)C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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